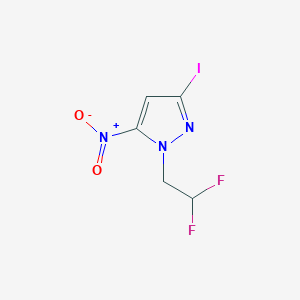![molecular formula C14H20FN3 B12226752 2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B12226752.png)
2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoromethyl-substituted piperidine ring, and a methylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine is unique due to its specific combination of functional groups. The presence of the cyclopropyl group and the fluoromethyl-substituted piperidine ring imparts distinct chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H20FN3 |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C14H20FN3/c1-10-7-13(17-14(16-10)12-4-5-12)18-6-2-3-11(8-15)9-18/h7,11-12H,2-6,8-9H2,1H3 |
InChI Key |
BYGAMUKYTMGHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226676.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12226686.png)
![2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12226688.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226694.png)
![2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12226699.png)

![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12226705.png)
![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12226709.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226732.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12226743.png)
![5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226745.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12226757.png)

![2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12226766.png)
